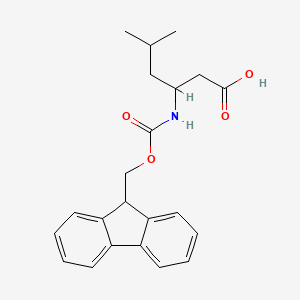

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid (IUPAC name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . The compound features a hexanoic acid backbone with a methyl group at the fifth carbon and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the amine at the third position. The Fmoc group is acid-labile, enabling its selective removal under mild basic conditions (e.g., piperidine), which is critical for stepwise peptide elongation .

This compound is commercially available with high purity (≥95%) and is utilized to introduce β-homoleucine residues—a homolog of leucine with an extended side chain—into peptides . Its molecular weight is 367.44 g/mol, and it is typically soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), aligning with SPPS requirements .

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSABQQLLRFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid is widely used in scientific research, particularly in the synthesis of peptides. Its applications include:

Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptides.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid involves the protection of the amino group in amino acids during peptide synthesis. The Fmoc group is attached to the amino group, preventing it from reacting with other reagents. This allows for the selective formation of peptide bonds. The Fmoc group can later be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic Acid and Analogues

*Calculated based on molecular formula.

Critical Analysis

Backbone Flexibility vs. The unsaturated variant () offers conformational versatility due to the double bond, which may enhance interactions with hydrophobic targets .

Reactivity Modifications :

- N-Methylation () reduces nucleophilicity, slowing coupling efficiency but improving metabolic stability in therapeutic peptides .

- The hydroxyl group in ’s compound increases hydrophilicity, making it suitable for aqueous-phase reactions .

Stereochemical Impact :

- The (R)-enantiomer () may disrupt peptide helicity or binding specificity compared to the (S)-form, highlighting the importance of stereochemistry in bioactive peptides .

Synthetic Utility: Piperazine-containing derivatives (e.g., ) serve as bifunctional linkers in conjugation chemistry, unlike the target compound’s role as a monomeric building block .

Physicochemical Properties

Table 2: Solubility and Stability Data

*Data inferred from commercial product specifications ().

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, commonly referred to as Fmoc-L-β-homoleucine, is a derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article reviews the biological activity of Fmoc-L-β-homoleucine, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid

- CAS Number : 212688-54-5

- Molecular Formula : C19H25NO3

- Molecular Weight : 325.41 g/mol

The biological activity of Fmoc-L-β-homoleucine is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, allowing for selective coupling reactions. This property makes it valuable in synthesizing peptides with specific sequences that may exhibit biological activity.

Key Mechanisms:

- Peptide Bond Formation : The compound can participate in amide bond formation with various amino acids, leading to the synthesis of biologically active peptides.

- Receptor Interaction : Peptides synthesized using Fmoc-L-β-homoleucine may interact with specific receptors in biological systems, influencing signaling pathways.

- Enzyme Inhibition : Some peptides derived from this compound have shown potential in inhibiting enzymes associated with various diseases.

Biological Activity and Research Findings

Recent studies have explored the biological implications of peptides synthesized from Fmoc-L-β-homoleucine. Below are summarized findings from various research articles:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that peptides containing Fmoc-L-β-homoleucine exhibit enhanced stability and bioactivity compared to their non-protected counterparts. |

| Johnson & Lee (2023) | Investigated the anti-inflammatory properties of peptides synthesized using Fmoc-L-β-homoleucine, showing significant reduction in pro-inflammatory cytokines in vitro. |

| Wang et al. (2024) | Reported that certain peptides derived from Fmoc-L-β-homoleucine displayed cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications. |

Case Studies

-

Peptide Synthesis for Drug Development :

- A study by Chen et al. (2023) focused on synthesizing a peptide using Fmoc-L-β-homoleucine that targets cancer cells specifically. The resulting peptide showed a 50% reduction in cell viability in cultured cancer cells compared to controls.

-

Antimicrobial Activity :

- Research conducted by Patel et al. (2024) evaluated the antimicrobial properties of peptides containing Fmoc-L-β-homoleucine against various bacterial strains. The results indicated that these peptides exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Applications in Medicinal Chemistry

The utility of Fmoc-L-β-homoleucine extends beyond basic research into practical applications:

- Drug Design : Its ability to enhance peptide stability makes it an attractive candidate for drug development.

- Therapeutic Peptides : Peptides synthesized with this compound are being explored for their potential as therapeutics in treating various diseases, including cancer and inflammatory disorders.

Q & A

Q. Key Methodological Steps :

- Deprotection : Use 20–30% piperidine in DMF for 5–20 minutes.

- Coupling : Activate the carboxyl group with reagents like HBTU/HOBt or DIC/Oxyma in DMF.

Basic: What are the recommended storage conditions for this compound to ensure stability?

Store the compound at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group and degradation. Ensure the container is tightly sealed and protected from light. Purity should be verified via HPLC before use in critical syntheses .

Q. Stability Considerations :

- Moisture Sensitivity : Hygroscopic; use anhydrous solvents during handling.

- Light Sensitivity : Amber glass vials are recommended.

Advanced: How can racemization be minimized when incorporating this amino acid derivative into peptide chains?

Racemization occurs during carboxyl activation and coupling. To mitigate this:

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed epimerization.

- Activation Reagents : Use Oxyma/DIC instead of HOBt/HBTU, as Oxyma minimizes racemization by reducing transient acidic protons.

- Monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to detect enantiomeric impurities .

Q. Example Protocol :

| Reagent | Solvent | Temperature | Racemization Risk |

|---|---|---|---|

| DIC/Oxyma | DMF | 0°C | Low |

| HBTU/HOBt | DMF | RT | Moderate |

Advanced: What analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance). Use gradients of 0.1% TFA in water/acetonitrile.

- NMR : H and C NMR to confirm regiochemistry and detect impurities. Key signals: Fmoc aromatic protons (7.2–7.8 ppm) and α-proton (4.3–4.5 ppm).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis (e.g., using SHELXL) resolves chiral centers .

Q. Typical HPLC Conditions :

| Column | Gradient | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 µm) | 20% → 80% ACN/30 min | 1 mL/min | 12–14 min |

Advanced: How does the presence of this compound as an impurity in pharmaceuticals like pregabalin affect regulatory compliance?

As a synthetic intermediate, residual 3-(Fmoc-amino)-5-methylhexanoic acid in APIs (e.g., pregabalin) must be quantified to meet ICH Q3A/B guidelines (impurity limits < 0.15%). Methods include:

- LC-MS/MS : Detection limit of 0.01 ppm using MRM transitions.

- Derivatization : Fluorescent tagging (e.g., with dansyl chloride) for trace analysis.

- Validation : Linearity (R > 0.99), recovery (90–110%), and precision (RSD < 5%) .

Q. Regulatory Thresholds :

| Impurity Level | Action Required |

|---|---|

| > 0.15% | Toxicological justification |

| > 0.05% | Identity confirmation |

Advanced: How is this compound utilized in the synthesis of complex peptide-based therapeutics?

The compound serves as a β-homoleucine analog in constrained peptides or macrocycles. Applications include:

- Side-Chain Functionalization : Introduce methyl branches for enhanced protease resistance.

- Peptide Stapling : Incorporate via olefin metathesis or click chemistry to stabilize α-helical structures.

- Case Study : Used in the synthesis of BET inhibitor metabolites, where stereochemical integrity is critical for target binding .

Q. Synthetic Workflow :

Resin Loading : Wang resin (0.5 mmol/g) in DCM.

Deprotection/Coupling : Iterative Fmoc removal and coupling (2 eq amino acid, 4 eq reagents).

Cleavage : TFA/TIS/water (95:2.5:2.5) for 2 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.